An In-depth Technical Guide to 4-tert-Butylbenzhydrazide: Properties, Synthesis, and Applications
An In-depth Technical Guide to 4-tert-Butylbenzhydrazide: Properties, Synthesis, and Applications
This technical guide provides a comprehensive overview of 4-tert-butylbenzhydrazide, a key chemical intermediate. Tailored for researchers, scientists, and professionals in drug development, this document delves into the core physical and chemical properties, a detailed synthesis protocol, spectral analysis, and potential applications of this versatile compound. The information presented herein is curated to provide not only factual data but also practical insights grounded in established scientific principles.
Compound Identification and Core Properties
4-tert-Butylbenzhydrazide, also known as p-tert-butylbenzohydrazide, is a derivative of benzoic acid.[1] The presence of the bulky tert-butyl group at the para position of the benzene ring significantly influences its physical properties and reactivity.
Chemical Structure and Identifiers
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IUPAC Name: 4-tert-butylbenzohydrazide[2]
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CAS Number: 43100-38-5[3]
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Molecular Weight: 192.26 g/mol [1]
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InChI: 1S/C11H16N2O/c1-11(2,3)9-6-4-8(5-7-9)10(14)13-12/h4-7H,12H2,1-3H3,(H,13,14)[3]
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SMILES: CC(C)(C)c1ccc(cc1)C(=O)NN
Physicochemical Properties
A summary of the key physicochemical properties of 4-tert-butylbenzhydrazide is presented in the table below for easy reference.
| Property | Value | Source(s) |
| Appearance | White to almost white or light beige crystalline powder. | [3] |
| Melting Point | 120-127 °C (lit.) | [3][4] |
| Density (Predicted) | 1.046 ± 0.06 g/cm³ | [3] |
| pKa (Predicted) | 12.82 ± 0.10 | [3] |
| Solubility | Soluble in Methanol. | [3] |
Synthesis of 4-tert-Butylbenzhydrazide
The synthesis of 4-tert-butylbenzhydrazide is typically achieved through the hydrazinolysis of a corresponding ester, commonly methyl 4-tert-butylbenzoate. This reaction is a standard and efficient method for the preparation of benzhydrazides.
Synthesis Workflow
The following diagram illustrates the workflow for the synthesis of 4-tert-butylbenzhydrazide from methyl 4-tert-butylbenzoate.
Caption: Synthesis workflow of 4-tert-Butylbenzhydrazide.
Detailed Experimental Protocol
This protocol is based on a general procedure for the synthesis of p-tert-butylbenzohydrazide from methyl p-tert-butylbenzoate.[4]
Materials:
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Methyl 4-tert-butylbenzoate (0.21 mol)
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Hydrazine hydrate (1.20 mol)
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Dioxane (120 mL)
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Water (1000 mL)
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Reaction flask equipped with a reflux condenser
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Heating mantle
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Filtration apparatus
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Vacuum oven
Procedure:
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Reaction Setup: In a suitable reaction flask, combine 40.0 g (0.21 mol) of methyl 4-tert-butylbenzoate and 60.0 g (1.20 mol) of hydrazine hydrate in 120 mL of dioxane.[4] The use of an excess of hydrazine hydrate drives the reaction towards the product. Dioxane serves as a suitable solvent that is miscible with both reactants and can be heated to reflux.
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Reaction: Heat the reaction mixture to reflux and maintain for 28 hours.[4] The prolonged reflux time is necessary to ensure the complete conversion of the starting ester.
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Workup: After the reaction is complete, allow the mixture to cool to room temperature. Subsequently, pour the reaction mixture into 1000.0 mL of water.[4] The addition of water causes the less polar product, 4-tert-butylbenzhydrazide, to precipitate out of the aqueous solution.
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Isolation: Collect the precipitated white solid by filtration.[4]
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Drying: Dry the collected solid under vacuum to remove any residual solvent and water.[4]
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Yield and Characterization: This procedure is reported to yield approximately 36.0 g (90.0%) of the final product.[4] The product should be characterized by spectroscopic methods to confirm its identity and purity.
Spectral and Chemical Properties
The structural features of 4-tert-butylbenzhydrazide give rise to a distinct spectroscopic fingerprint.
Spectral Data
| Technique | Key Features | Source(s) |
| ¹H NMR (400 MHz, CDCl₃) | δ: 7.67 (d, 2H, J = 8.4 Hz), 7.40 (d, 2H, J = 8.4 Hz), 4.15 (br, 2H, NH₂), 1.29 (s, 9H, 3×CH₃) ppm. | [4] |
| ¹³C NMR (100 MHz, CDCl₃) | δ: 168.54, 155.38, 129.54, 126.72, 125.57, 34.90, 31.07 ppm. | [4] |
| IR Spectrum | Data available from the NIST/EPA Gas-Phase Infrared Database. | [1] |
| Mass Spectrum (EI) | Data available. | [1] |
Reactivity and Stability
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Stability: 4-tert-Butylbenzhydrazide is a stable compound under normal conditions.
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Storage: It is recommended to keep the compound in a dark place, under an inert atmosphere, and stored in a freezer at -20°C for long-term stability.[3]
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Reactivity: The hydrazide functional group is the primary site of reactivity. It can undergo condensation reactions with aldehydes and ketones to form hydrazones. This reactivity is fundamental to its use as a building block in the synthesis of more complex molecules. For instance, it has been used in the synthesis of 2-(2-methylphenyl)-5-(4-tert-butylphenyl)-1,3,4-oxadiazole.[3]
Applications in Research and Development
Hydrazides and their derivatives are recognized for their wide range of biological activities, making them valuable scaffolds in drug discovery.[5] Benzohydrazides have been reported to exhibit antiglycation, antioxidant, antileishmanial, antibacterial, antifungal, antitumor, and anticonvulsant properties.[5]
Role as a Synthetic Intermediate
The primary application of 4-tert-butylbenzhydrazide in a research and development setting is as a precursor for the synthesis of various heterocyclic compounds. For example, it is a key starting material for the synthesis of N'-benzylidene-4-(tert-butyl)benzohydrazide derivatives, which have been evaluated for their urease inhibitory activity.[5] The tert-butyl group can be a desirable feature in medicinal chemistry, as it can enhance metabolic stability and modulate lipophilicity.
The logical progression from a starting material like 4-tert-butylbenzhydrazide to a biologically active compound is a cornerstone of modern drug discovery.
Caption: Logical relationship in a drug discovery context.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling 4-tert-butylbenzhydrazide.
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Hazard Codes: Xi, Xn (Irritant, Harmful).[3]
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Hazard Statements: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[2]
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Precautionary Statements: Avoid breathing dust. Wash skin thoroughly after handling. Use only outdoors or in a well-ventilated area. Wear protective gloves, eye protection, and face protection.
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First Aid:
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If Swallowed: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth.[6]
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If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[7]
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If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.[7]
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If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[7]
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Conclusion
4-tert-Butylbenzhydrazide is a well-characterized compound with established physical and chemical properties. Its straightforward synthesis and the reactivity of its hydrazide functional group make it a valuable intermediate for the synthesis of a variety of organic molecules, particularly those with potential biological activity. This guide provides the essential technical information for researchers and scientists to effectively and safely utilize 4-tert-butylbenzhydrazide in their research and development endeavors.
References
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4-tert-Butylbenzoic acid hydrazide - NIST WebBook. [Link]
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Design, Synthesis, Crystal Structure, In Vitro and In Silico Evaluation of New N′-Benzylidene-4-tert-butylbenzohydrazide Derivatives as Potent Urease Inhibitors - PMC - NIH. [Link]
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Chemical Properties of 4-tert-Butylbenzoic acid hydrazide (CAS 43100-38-5) - Cheméo. [Link]
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4-tert-Butylbenzohydrazide - Optional[1H NMR] - Spectrum - SpectraBase. [Link]
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Benzoic acid, 4-(1,1-dimethylethyl)-, hydrazide - PubChem. [Link]
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4-tert-Butylbenzohydrazide - Optional[1H NMR] - Chemical Shifts - SpectraBase. [Link]
Sources
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- 2. Benzoic acid, 4-(1,1-dimethylethyl)-, hydrazide | C11H16N2O | CID 123513 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-tert-Butylbenzhydrazide CAS#: 43100-38-5 [m.chemicalbook.com]
- 4. 4-tert-Butylbenzhydrazide | 43100-38-5 [chemicalbook.com]
- 5. Design, Synthesis, Crystal Structure, In Vitro and In Silico Evaluation of New N′-Benzylidene-4-tert-butylbenzohydrazide Derivatives as Potent Urease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
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